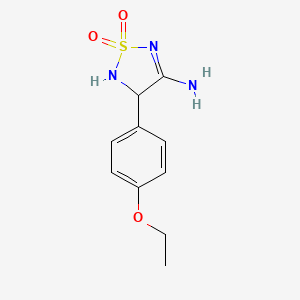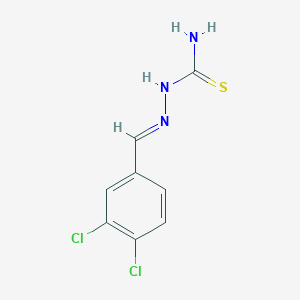
3,4-Dichlorobenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobenzaldehyde thiosemicarbazone is a chemical compound derived from the reaction between 3,4-dichlorobenzaldehyde and thiosemicarbazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichlorobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and thiosemicarbazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction can be represented as follows:
3,4-Dichlorobenzaldehyde+Thiosemicarbazide→3,4-Dichlorobenzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzaldehyde thiosemicarbazone involves its ability to chelate metal ions, which can disrupt various biological processes. In cancer cells, the compound induces apoptosis by generating reactive oxygen species (ROS), leading to oxidative stress and cell death . The molecular targets include enzymes and proteins involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzaldehyde thiosemicarbazone
- 3,4-Dimethoxybenzaldehyde thiosemicarbazone
- 4-Bromobenzaldehyde thiosemicarbazone
Uniqueness
Compared to similar compounds, 3,4-dichlorobenzaldehyde thiosemicarbazone exhibits higher cytotoxicity against certain cancer cell lines, making it a more potent anticancer agent . Its unique structure, with two chlorine atoms on the benzaldehyde ring, enhances its reactivity and biological activity.
Properties
CAS No. |
6292-74-6 |
|---|---|
Molecular Formula |
C8H7Cl2N3S |
Molecular Weight |
248.13 g/mol |
IUPAC Name |
[(E)-(3,4-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Cl2N3S/c9-6-2-1-5(3-7(6)10)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |
InChI Key |
OMVGKAWQTXZISA-UUILKARUSA-N |
SMILES |
C1=CC(=C(C=C1C=NNC(=S)N)Cl)Cl |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=S)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=S)N)Cl)Cl |
| 6292-74-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-benzyl-2-cyano-3-[2-[2-(4-methylphenoxy)ethoxy]phenyl]prop-2-enamide](/img/structure/B1658929.png)



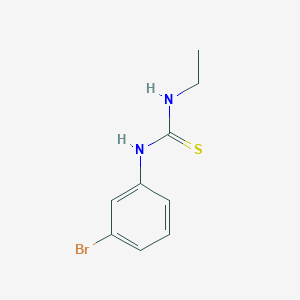
![3-[(4-Sulfamoylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B1658937.png)
![(6E)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1658938.png)

![4-methyl-N-[2-methyl-5-[(4-methylpiperazine-1-carbonyl)amino]phenyl]piperazine-1-carboxamide](/img/structure/B1658941.png)
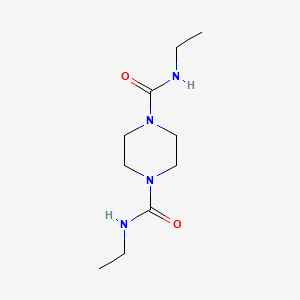
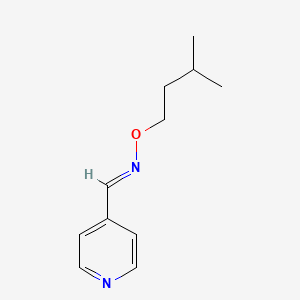
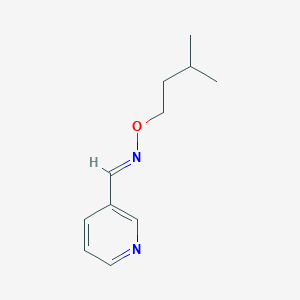
![Methanone, [4,5-dihydro-4-(1-naphthalenyl)-1H-pyrazol-3-yl]phenyl-](/img/structure/B1658950.png)
